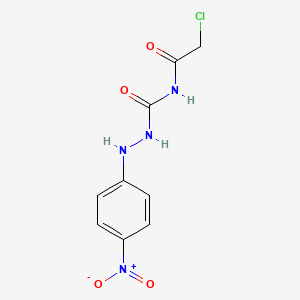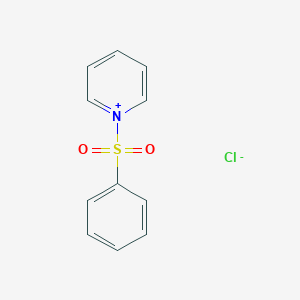
1-(Benzenesulfonyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzenesulfonyl group attached to a pyridinium ion, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium chloride typically involves the reaction of pyridine with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the reaction . The reaction is usually conducted in an organic solvent, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The pyridinium ion can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzenesulfonyl)pyridin-1-ium bromide
- 1-(Benzenesulfonyl)pyridin-1-ium iodide
- 1-(Benzenesulfonyl)pyridin-1-ium fluoride
Uniqueness
1-(Benzenesulfonyl)pyridin-1-ium chloride is unique due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different reactivity patterns and biological activities .
Propriétés
Numéro CAS |
69031-87-4 |
|---|---|
Formule moléculaire |
C11H10ClNO2S |
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H10NO2S.ClH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 |
Clé InChI |
PDOASFHBQFSYNF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


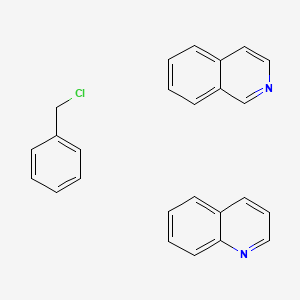
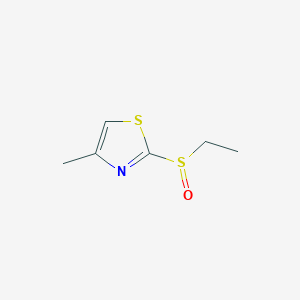
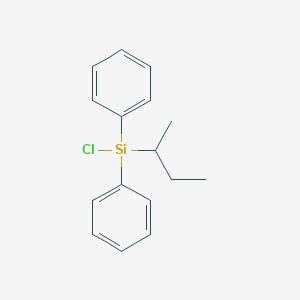
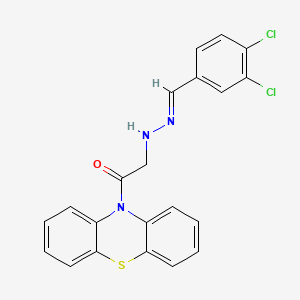

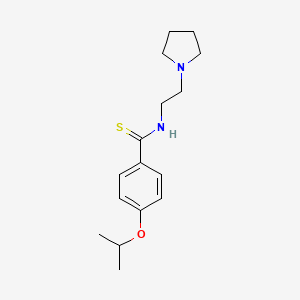
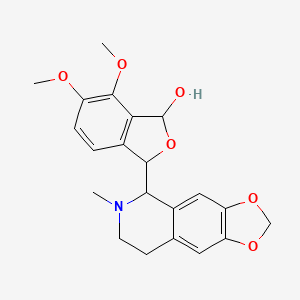
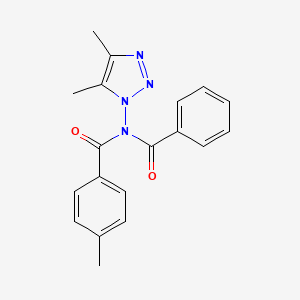
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)

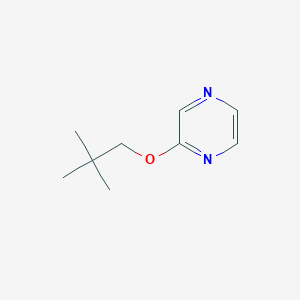
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

